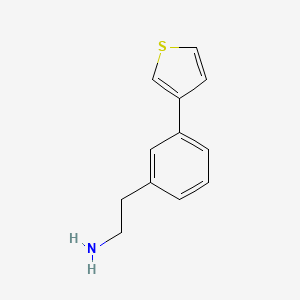

2-(3-(Thiophène-3-yl)phényl)éthanamine

Vue d'ensemble

Description

2-(3-(Thiophen-3-yl)phenyl)ethanamine, commonly known as TPEA, is a chemical compound that belongs to the class of phenethylamines. It is an aromatic amine .

Molecular Structure Analysis

The molecular formula of 2-(3-(Thiophen-3-yl)phenyl)ethanamine is C12H13NS, and its molecular weight is 203.31 g/mol .Chemical Reactions Analysis

2-(3-(Thiophen-3-yl)phenyl)ethanamine undergoes various chemical reactions. For example, it undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . More detailed information about its chemical reactions is not available in the retrieved resources.Applications De Recherche Scientifique

Électronique organique

Les dérivés du thiophène sont souvent utilisés comme blocs de construction dans les matériaux organiques en raison de leur fort caractère donneur d'électrons, de leur haute mobilité des trous et de leur bonne stabilité thermique. Ils peuvent être utilisés dans la conception et la synthèse de petites molécules et de polymères pour l'électronique organique .

Dispositifs électrochromes

Les copolymères conjugués à base de dérivés du thiophène ont été appliqués dans des dispositifs électrochromes à contraste élevé. Ces matériaux peuvent changer de couleur lorsqu'une tension est appliquée, ce qui est utile pour les fenêtres intelligentes, les écrans et autres applications .

Agents anticancéreux

Certains composés du thiophène servent de matières premières dans la synthèse d'agents anticancéreux. Leur structure chimique leur permet d'interagir avec des cibles biologiques de manière à inhiber la croissance des cellules cancéreuses .

Agents anti-athéroscléreux

Les dérivés du thiophène ont également été utilisés dans la synthèse d'agents anti-athéroscléreux, qui sont des médicaments conçus pour prévenir ou réduire l'athérosclérose, une affection caractérisée par le durcissement et le rétrécissement des artères .

Agents complexants métalliques

En raison de leur capacité à lier les métaux, les composés du thiophène peuvent agir comme agents complexants métalliques. Cette propriété est précieuse dans divers procédés chimiques et applications environnementales .

Développement d'insecticides

Les caractéristiques structurelles des thiophènes les rendent aptes au développement en insecticides. Ils peuvent être conçus pour cibler des ravageurs spécifiques sans nuire aux autres organismes .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that thiophene derivatives, which include 2-(3-(thiophen-3-yl)phenyl)ethanamine, have been studied for their potential biological activities . These compounds have shown a variety of properties and applications, particularly in medicinal chemistry .

Mode of Action

It is known that thiophene derivatives can easily react with electrophiles due to the presence of sulfur atom contributing two π electrons to the aromatic sextet . This suggests that 2-(3-(Thiophen-3-yl)phenyl)ethanamine might interact with its targets through electrophilic substitution .

Biochemical Pathways

Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

It is known that thiophene derivatives have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-(3-(Thiophen-3-yl)phenyl)ethanamine might have similar effects.

Analyse Biochimique

Biochemical Properties

2-(3-(Thiophen-3-yl)phenyl)ethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the binding of 2-(3-(Thiophen-3-yl)phenyl)ethanamine to the active sites of these enzymes, influencing their catalytic activity. Additionally, this compound can form complexes with proteins, altering their conformation and function. The nature of these interactions is typically non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of 2-(3-(Thiophen-3-yl)phenyl)ethanamine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation. It can modulate the expression of genes associated with these pathways, leading to changes in cellular metabolism and function. For instance, 2-(3-(Thiophen-3-yl)phenyl)ethanamine can upregulate or downregulate the expression of specific genes, thereby affecting the production of proteins involved in critical cellular processes .

Molecular Mechanism

At the molecular level, 2-(3-(Thiophen-3-yl)phenyl)ethanamine exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as receptors and enzymes. This binding can either inhibit or activate the target biomolecule, leading to downstream effects on cellular function. For example, 2-(3-(Thiophen-3-yl)phenyl)ethanamine can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of 2-(3-(Thiophen-3-yl)phenyl)ethanamine vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, 2-(3-(Thiophen-3-yl)phenyl)ethanamine can exhibit toxic or adverse effects, including cellular damage and organ dysfunction. These dosage-dependent effects are critical for determining the safe and effective use of this compound in experimental settings .

Metabolic Pathways

2-(3-(Thiophen-3-yl)phenyl)ethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties. This compound can also influence metabolic flux, altering the levels of key metabolites within cells. Understanding the metabolic pathways of 2-(3-(Thiophen-3-yl)phenyl)ethanamine is essential for elucidating its overall impact on cellular metabolism and function .

Transport and Distribution

The transport and distribution of 2-(3-(Thiophen-3-yl)phenyl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in particular cellular compartments. The distribution of 2-(3-(Thiophen-3-yl)phenyl)ethanamine is influenced by its chemical properties, such as solubility and affinity for binding proteins. These factors determine its localization and accumulation within different tissues, impacting its overall biological activity .

Propriétés

IUPAC Name |

2-(3-thiophen-3-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12/h1-3,5,7-9H,4,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTNKIFTYQZVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

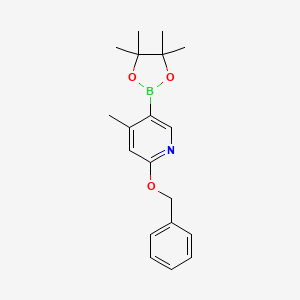

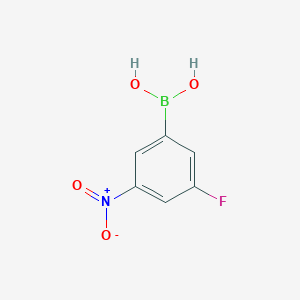

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate](/img/structure/B1457440.png)

![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)

![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B1457445.png)

![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)